molecular formula C20H23NO3 B13388711 tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate

tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate

Cat. No.: B13388711
M. Wt: 325.4 g/mol
InChI Key: ACUYZILXZGMZSY-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate is a carbamate derivative featuring a central propan-2-yl backbone substituted with two phenyl groups at the 1- and 3-positions and a ketone group at the 1-position. The tert-butyl carbamate group (-NHCOOtBu) at the 2-position confers steric protection to the amine functionality, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, particularly in the preparation of peptidomimetics or enzyme inhibitors where steric hindrance and controlled reactivity are critical .

Properties

IUPAC Name

tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUYZILXZGMZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-diphenylpropan-2-one. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for modifications that can enhance its pharmacological properties.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The diphenylpropanone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl N-(1-oxo-1,3-diphenylpropan-2-yl)carbamate is compared below with structurally analogous carbamates, focusing on substituent effects, molecular weight, and functional group diversity.

Table 1: Structural and Functional Comparison of Analogous Carbamates

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 1,3-diphenyl, 1-oxo C₂₀H₂₁NO₃ 323.39 Steric protection, peptidomimetic synthesis Target
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate 3-fluorophenyl, 1-oxo C₁₄H₁₈FNO₃ 291.30 Enhanced electronegativity, kinase inhibitors
tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate Benzylamino, 3-methoxy, 1-oxo C₁₆H₂₂N₂O₄ 306.36 Hydrogen-bonding capability, peptide coupling
tert-Butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate Hydrazinyl, indol-3-yl, 1-oxo C₂₅H₃₁N₅O₄ 465.54 Complex ligand design, protease inhibition
tert-Butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate Cyclohexyl, 1,3-dihydroxy C₁₄H₂₇NO₄ 273.37 Hydrophobic backbone, prodrug intermediates

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The 3-fluorophenyl analog (CAS 1612176-02-9) exhibits higher electronegativity compared to the diphenyl parent compound, making it more reactive in nucleophilic substitutions. This property is leveraged in kinase inhibitor synthesis .

Steric and Electronic Modifications: The indol-3-yl-hydrazinyl derivative (CAS 72156-66-2) incorporates a heterocyclic indole group, enhancing π-π stacking interactions in protease inhibitors. Its higher molecular weight (465.54 g/mol) reflects increased complexity for targeted drug design . The cyclohexyl-dihydroxy analog (CAS 2060006-08-6) replaces aromatic groups with a hydrophobic cyclohexane ring, improving solubility in non-polar solvents for prodrug formulations .

Synthetic Versatility :

  • The parent compound’s 1,3-diphenyl configuration provides a rigid scaffold for asymmetric catalysis, whereas derivatives like the fluorophenyl variant are tailored for electrophilic aromatic substitution .

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